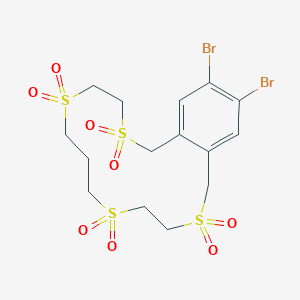
15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 'Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine' and has a molecular formula of C26H24Br2N2O8S4.
Wirkmechanismus
The mechanism of action of 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of various enzymes and other cellular processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide are complex and varied. Studies have shown that this compound can affect a wide range of cellular processes, including DNA replication, protein synthesis, and cellular signaling pathways. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide in lab experiments include its potent biological activity and its ability to inhibit a wide range of enzymes and cellular processes. However, one limitation of using this compound is its complex synthesis process and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research on 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide. Some possible areas of investigation include the development of new synthetic methods for this compound, the elucidation of its mechanism of action, and the identification of new biological targets for this compound. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
Synthesemethoden
The synthesis of 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine with a mixture of 2,5-dioxo-2,5-dihydro-1H-pyrrole and a suitable oxidizing agent.
Wissenschaftliche Forschungsanwendungen
The compound 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Additionally, this compound has been found to be an effective inhibitor of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase.
Eigenschaften
Produktname |
15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide |
|---|---|
Molekularformel |
C15H20Br2O8S4 |
Molekulargewicht |
616.4 g/mol |
IUPAC-Name |
17,18-dibromo-3λ6,6λ6,10λ6,13λ6-tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene 3,3,6,6,10,10,13,13-octaoxide |
InChI |
InChI=1S/C15H20Br2O8S4/c16-14-8-12-10-28(22,23)6-4-26(18,19)2-1-3-27(20,21)5-7-29(24,25)11-13(12)9-15(14)17/h8-9H,1-7,10-11H2 |
InChI-Schlüssel |
UIPVAULCHPFGDZ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CCS(=O)(=O)CC2=CC(=C(C=C2CS(=O)(=O)CCS(=O)(=O)C1)Br)Br |
Kanonische SMILES |
C1CS(=O)(=O)CCS(=O)(=O)CC2=CC(=C(C=C2CS(=O)(=O)CCS(=O)(=O)C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)

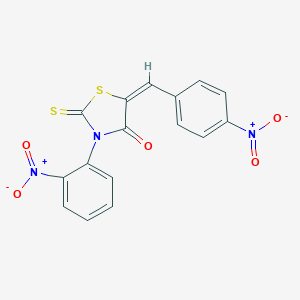

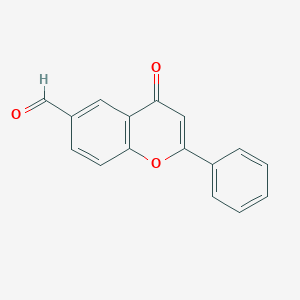


![[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)
![3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304510.png)
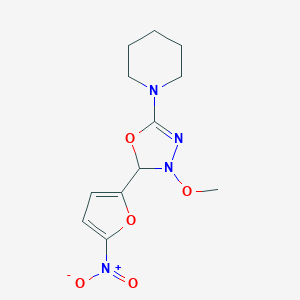
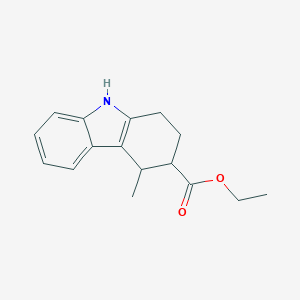
![7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304515.png)